molecular formula C10H21F3O3SSi B14339518 Methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester CAS No. 105866-92-0

Methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester

Cat. No.: B14339518
CAS No.: 105866-92-0
M. Wt: 306.42 g/mol
InChI Key: YDBFULZNEUNFDG-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester is a chemical compound known for its unique structural properties and reactivity. This compound is often used in various chemical reactions and industrial applications due to its stability and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester typically involves the reaction of methanesulfonic acid with trifluoromethylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The ester group can be substituted by nucleophiles such as amines or alcohols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of simpler sulfonate esters or alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

The major products formed from these reactions include various sulfonate esters, sulfonic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester has several applications in scientific research:

    Biology: Employed in the modification of biomolecules to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester exerts its effects involves the interaction of its functional groups with various molecular targets. The trifluoromethylsulfonyl group is highly electronegative, making it a strong electron-withdrawing group. This property allows the compound to participate in various electrophilic and nucleophilic reactions, influencing the reactivity and stability of the molecules it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonic acid, trifluoro-, methyl ester
  • Methanesulfonic acid, trifluoro-, 2,4-bis(1,1-dimethylethyl)phenyl ester
  • Methanesulfonic acid, trifluoro-, 3-amino-2-[(1,1-dimethylethyl)dimethylsilyl]phenyl ester

Uniqueness

Methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both the trifluoromethylsulfonyl and silyl ester groups allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings.

Properties

CAS No.

105866-92-0

Molecular Formula

C10H21F3O3SSi

Molecular Weight

306.42 g/mol

IUPAC Name

[ditert-butyl(methyl)silyl] trifluoromethanesulfonate

InChI

InChI=1S/C10H21F3O3SSi/c1-8(2,3)18(7,9(4,5)6)16-17(14,15)10(11,12)13/h1-7H3

InChI Key

YDBFULZNEUNFDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C(C)(C)C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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